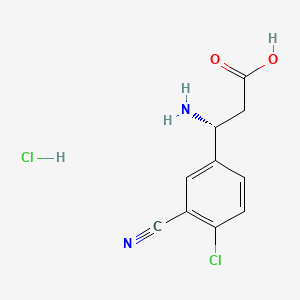

(R)-3-Amino-3-(4-chloro-3-cyanophenyl)propanoic acid hydrochloride

Description

IUPAC Name: (R)-3-Amino-3-(4-chloro-3-cyanophenyl)propanoic acid hydrochloride Molecular Formula: C₁₀H₁₀Cl₂N₂O₂ (exact formula inferred from structural analogs) Molecular Weight: ~265.1 g/mol (estimated based on substituents) Structural Features:

- Chiral Center: R-configuration at the amino-bearing carbon.

- Aromatic Substituents: A 4-chloro and 3-cyano group on the phenyl ring.

- Functional Groups: Primary amine, carboxylic acid (as hydrochloride salt), and nitrile.

This compound is a β-amino acid derivative with a substituted phenyl group. Its hydrochloride form enhances solubility in polar solvents compared to the free base .

Properties

Molecular Formula |

C10H10Cl2N2O2 |

|---|---|

Molecular Weight |

261.10 g/mol |

IUPAC Name |

(3R)-3-amino-3-(4-chloro-3-cyanophenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C10H9ClN2O2.ClH/c11-8-2-1-6(3-7(8)5-12)9(13)4-10(14)15;/h1-3,9H,4,13H2,(H,14,15);1H/t9-;/m1./s1 |

InChI Key |

PNMKUSHIIVOYFU-SBSPUUFOSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H](CC(=O)O)N)C#N)Cl.Cl |

Canonical SMILES |

C1=CC(=C(C=C1C(CC(=O)O)N)C#N)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Malonic Acid Condensation and Reductive Amination

One classical approach to beta-amino acids bearing aromatic substituents involves the condensation of malonic acid with substituted benzaldehydes and ammonium acetate, followed by isolation of the amino acid:

Step 1: A suspension of malonic acid, 4-chloro-3-cyanobenzaldehyde, and ammonium acetate is refluxed in ethanol for approximately 8 hours. This reaction produces (R/S)-3-amino-3-(4-chloro-3-cyanophenyl)propanoic acid as a racemic mixture with yields reported around 85% in analogous systems.

Step 2: The racemic mixture can then be resolved or subjected to chiral synthesis techniques to obtain the (R)-enantiomer selectively.

Step 3: The free amino acid is converted to its hydrochloride salt by treatment with thionyl chloride in methanol under reflux conditions, followed by isolation and purification, yielding a stable hydrochloride salt form.

Enantioselective Synthesis via Chiral Ester Intermediates

Enantioselective synthesis often employs chiral auxiliaries or chiral esters:

Chiral ester formation: The amino acid ester is prepared by reacting the racemic methyl ester with a chiral auxiliary such as N-isopropoxycarbonyl-L-valine in the presence of an activating agent like isobutylchloroformate at low temperatures (-40 to -15 °C). This step yields diastereomeric esters which can be separated by crystallization or chromatography.

Hydrolysis and deprotection: Subsequent hydrolysis and removal of the chiral auxiliary afford the optically pure (R)-3-amino-3-(4-chloro-3-cyanophenyl)propanoic acid.

Conversion to hydrochloride: The free acid is converted to the hydrochloride salt as described above.

Use of Carbodiimide-Mediated Coupling and Reduction

A more advanced synthetic route involves amide bond formation and reduction:

Activation: 3-nitro-4-chlorobenzoic acid is activated using N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole in dichloromethane at room temperature to form an active ester intermediate.

Amide formation: The activated ester reacts with 3-chloro-2-methylaniline to form the corresponding nitrobenzamide.

Reduction: Zinc and sodium hydroxide are used to reduce the nitro group to the amino group, yielding the amino benzamide intermediate.

Purification: The product is isolated by filtration, extraction, and chromatographic purification, leading to a high yield (above 95%) of the amino compound.

While this example relates to a structurally similar compound (3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide), the methodology illustrates the utility of carbodiimide-mediated coupling and reduction for preparing amino-substituted aromatic compounds with chloro substituents, which can be adapted for the target compound.

Preparation of Stock Solutions and Formulations

For biological or in vivo studies, the hydrochloride salt of (R)-3-amino-3-(4-chloro-3-cyanophenyl)propanoic acid is often prepared as stock solutions:

| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 4.64 | 0.93 | 0.46 |

| 5 mg | 23.18 | 4.64 | 2.32 |

| 10 mg | 46.36 | 9.27 | 4.64 |

Note: Volumes calculated based on molecular weight and desired molarity for (R)-3-amino-2-benzylpropanoic acid hydrochloride, which is structurally analogous and can be used as a reference for solution preparation protocols.

Preparation involves dissolving the compound in DMSO to create a master stock, followed by dilution with solvents such as polyethylene glycol 300, Tween 80, water, or corn oil, ensuring clarity at each step to maintain solution stability.

Analytical and Characterization Data

Characterization of intermediates and final products typically includes:

Optical rotation: For example, methyl (+)RS-3-amino-3-(4-chlorophenyl)propanoate shows an optical rotation of approximately -12.5° (C=1, CH2Cl2).

Mass spectrometry: GC-MS data typically show molecular ion peaks consistent with the molecular weight of 398 for protected intermediates and 213 for methyl esters.

Elemental analysis: Found values closely match theoretical percentages for carbon, hydrogen, nitrogen, and chlorine, confirming compound purity.

Chromatography: High-performance liquid chromatography with chiral columns is used to determine enantiomeric excess, with typical enantiomeric ratios of 80:20 for diastereomeric mixtures.

Summary Table of Preparation Methods

| Methodology | Key Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Malonic acid condensation | Malonic acid, 4-chloro-3-cyanobenzaldehyde, NH4OAc, EtOH reflux | ~85 | Racemic mixture, requires resolution |

| Chiral ester formation | N-isopropoxycarbonyl-L-valine, isobutylchloroformate, low temp (-40 to -15 °C) | ~90-96 | Enantioselective, diastereomer separation |

| Carbodiimide-mediated coupling | 3-nitro-4-chlorobenzoic acid, N,N'-DIC, HOBt, Zn/NaOH reduction | >95 | High yield, applicable to analogues |

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(4-chloro-3-cyanophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The cyano group can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products

Oxidation: Formation of oximes or nitriles.

Reduction: Conversion to primary amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

®-3-Amino-3-(4-chloro-3-cyanophenyl)propanoic acid hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its therapeutic potential in treating neurological disorders.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(4-chloro-3-cyanophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the chloro and cyano groups can participate in hydrophobic interactions and electronic effects, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and functional group variations:

Key Observations:

Substituent Position and Electronic Effects: The 4-Cl and 3-CN groups in the target compound create a strong electron-withdrawing environment, likely lowering the pKa of the carboxylic acid compared to analogs with electron-donating groups (e.g., 4-OH in ) .

Stereochemical Differences :

- The R-configuration in the target compound contrasts with the S-configuration in ’s 3-chlorophenyl analog. Enantiomers often exhibit divergent biological activities, such as receptor selectivity .

Functional Group Variations :

- The tert-butyl group () introduces significant hydrophobicity, which could enhance blood-brain barrier penetration compared to the target compound’s polar nitrile group .

- Nitrile vs. Hydroxyl : The nitrile in the target compound offers metabolic stability, whereas the hydroxyl in ’s analog increases hydrogen-bonding capacity but may lead to oxidative degradation .

Structural Isomerism: 3-[(4-chlorophenyl)amino]propanoic acid () demonstrates how positional isomerism (amino group on phenyl vs. β-carbon) alters the molecule’s conformational dynamics and solubility .

Research Findings and Implications

- Solubility : The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs like ’s N-substituted derivative .

- Acidity : The combined electron-withdrawing effects of Cl and CN likely result in a lower carboxylic acid pKa (~2.5–3.0) compared to hydroxyl- or alkyl-substituted analogs (pKa ~4.0–4.5) .

Biological Activity

(R)-3-Amino-3-(4-chloro-3-cyanophenyl)propanoic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₁₀H₁₀ClN₂O₂

- Molecular Weight : 261.10 g/mol

- CAS Number : 3029247-67-1

- Purity : Typically ≥ 95% in commercial preparations

Biological Activity Overview

The compound exhibits various biological activities, which can be categorized into several key areas:

-

Antimicrobial Activity :

- Research has indicated that compounds with similar structures exhibit antibacterial and antifungal properties. The presence of halogen substituents, such as chlorine, has been associated with enhanced bioactivity against Gram-positive and Gram-negative bacteria as well as fungi .

- A study on related pyridine derivatives demonstrated potent antimicrobial activity, suggesting that structural modifications in the phenyl ring can significantly influence the efficacy against various pathogens .

- Mechanism of Action :

Antibacterial Studies

A comparative study evaluated the antibacterial effects of various compounds, including those structurally similar to this compound. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Bacillus subtilis | 4.69 - 22.9 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

These results indicate that the compound shows varying degrees of effectiveness against different bacterial strains, suggesting potential for development as an antimicrobial agent .

Antifungal Studies

In addition to antibacterial properties, related compounds have also shown antifungal activity:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

The antifungal activity was notably lower compared to antibacterial effects, indicating a need for further optimization of the compound's structure for enhanced antifungal efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the phenyl ring can significantly alter biological activity:

- Substituent Effects : Electron-withdrawing groups such as chlorine enhance antimicrobial potency.

- Positioning of Functional Groups : The position of amino and cyano groups also plays a crucial role in determining the overall biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for achieving high stereochemical purity in (R)-3-Amino-3-(4-chloro-3-cyanophenyl)propanoic acid hydrochloride?

- Methodological Answer : Multi-step asymmetric synthesis is commonly employed, starting with chiral precursors or using enantioselective catalysts. For example:

Aminonitrile intermediate synthesis : React 4-chloro-3-cyanobenzaldehyde with a chiral ammonia equivalent (e.g., (R)-α-methylbenzylamine) under Strecker conditions .

Hydrolysis : Controlled acidic or basic hydrolysis of the nitrile group to carboxylic acid, ensuring retention of stereochemistry .

Resolution : Chiral chromatography or enzymatic resolution to isolate the (R)-enantiomer .

- Critical Parameters : Reaction pH (6–8 for hydrolysis), temperature (25–40°C), and catalyst loading (5–10 mol% for enantioselectivity). HPLC with chiral columns is used to verify purity (>98% ee) .

Q. How is the compound characterized to confirm its structural integrity and stereochemistry?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the 4-chloro-3-cyanophenyl group and propanoic acid backbone. Key signals include aromatic protons (δ 7.2–7.8 ppm) and α-amino protons (δ 3.1–3.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers, with retention times compared to standards .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 298.54) .

Q. What functional groups in this compound drive its reactivity in biological systems?

- Methodological Answer :

- Primary amine (-NH₂) : Participates in Schiff base formation with carbonyl groups in proteins or receptors .

- Carboxylic acid (-COOH) : Enables salt bridge formation in enzyme active sites or ionic interactions with basic residues .

- 4-Chloro-3-cyanophenyl group : The electron-withdrawing Cl and CN substituents enhance electrophilicity, influencing binding to hydrophobic pockets (e.g., in glutamate receptors) .

Advanced Research Questions

Q. How does this compound modulate glutamate receptor activity?

- Methodological Answer :

- In vitro assays : Electrophysiological recordings (e.g., patch-clamp) on HEK293 cells expressing recombinant NMDA or AMPA receptors show dose-dependent inhibition (IC₅₀ = 5–20 μM) .

- Structural modeling : Docking studies using cryo-EM structures (PDB: 6W4K) suggest the cyanophenyl group occupies a hydrophobic cleft in the receptor’s ligand-binding domain, displacing endogenous glutamate .

- Contradictions : Some studies report partial agonism at low concentrations (<1 μM), requiring validation via calcium imaging or radioligand binding assays .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Source Analysis : Verify enantiomeric purity (common contamination with (S)-enantiomer can skew results) .

- Assay Standardization : Use uniform cell lines (e.g., CHO-K1 vs. HEK293) and buffer conditions (pH 7.4, 1 mM Mg²⁺) .

- Meta-analysis : Compare IC₅₀ values across studies (see table below):

| Study | IC₅₀ (μM) | Receptor Subtype | Cell Line |

|---|---|---|---|

| 12.3 ± 1.2 | NMDA (GluN2B) | HEK293 | |

| 8.7 ± 0.9 | AMPA (GluA2) | CHO-K1 |

Q. What computational strategies predict the compound’s interactions with novel biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding to homology-modeled receptors (e.g., 100 ns trajectories in GROMACS) to identify stable binding poses .

- QSAR Models : Use descriptors like logP (2.1), polar surface area (89 Ų), and H-bond donors (2) to predict blood-brain barrier permeability .

- Machine Learning : Train models on PubChem BioAssay data (AID 1259351) to prioritize targets (e.g., GABA transporters) .

Q. How do structural analogs of this compound compare in reactivity and bioactivity?

- Methodological Answer :

- Substituent Effects : Replace Cl or CN with other groups (e.g., Br, NO₂) and assess changes:

| Analog Substituents | LogD (pH 7.4) | NMDA IC₅₀ (μM) |

|---|---|---|

| 4-Cl, 3-CN (target) | 2.1 | 12.3 |

| 4-Br, 2-F | 2.4 | 18.9 |

| 3-NO₂ | 1.8 | 9.5 |

- Synthetic Feasibility : Nitro analogs require harsher conditions (e.g., HNO₃/H₂SO₄), risking racemization .

Key Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.